2-Benzylmalic acid
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Overview
Description
2-Benzylmalic acid is a chiral molecule that has gained significant attention in the field of organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science. This compound contains a benzyl group attached to the malic acid molecule, which makes it a versatile building block for the synthesis of various chemical compounds.
Scientific Research Applications
Biosynthesis and Metabolic Pathways
2-Benzylmalic acid plays a significant role in the biosynthesis of various biochemical compounds. Dörnemann, Löffelhardt, and Kindl (1974) reported its involvement in the biosynthesis of a C6C4 amino acid and a C6C3 mustard oil glucoside, highlighting its efficiency as a precursor in the metabolic pathways of certain plants (Dörnemann, Löffelhardt, & Kindl, 1974).
Chemical Synthesis and Applications
In the realm of chemical synthesis, 2-Benzylmalic acid is utilized for various applications. For instance, Ogawa et al. (1994) discovered its role in the selective activation of primary carboxylic acids, facilitating the production of amides and esters under neutral conditions (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).
Polymer Synthesis
The synthesis of polymers is another area where 2-Benzylmalic acid finds application. Bear et al. (1999) conducted research on the biosynthetic stereocopolymer of 3-methylmalic acid, a hydrolyzable and biocompatible polyester, indicating the potential use of similar compounds in therapeutic applications (Bear, Lozac’h, Randriamahefa, Langlois, Bourbouze, & Guérin, 1999).
Environmental and Industrial Applications
In the environmental and industrial sectors, del Olmo, Calzada, and Nuñez (2017) discussed the occurrence and usage of benzoic acid derivatives (closely related to 2-Benzylmalic acid) in various industries, highlighting their widespread presence and application in food, cosmetics, and other products (del Olmo, Calzada, & Nuñez, 2017).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the derivatives of 2-Benzylmalic acid are explored for potential therapeutic applications. For example, Ramirez, Bosque, and Gonzalez-Gomez (2015) demonstrated its use in the dehydrogenative lactonization of 2-arylbenzoic acids, contributing to the synthesis of bioactive molecules (Ramirez, Bosque, & Gonzalez-Gomez, 2015).
properties
CAS RN |
16947-49-2 |
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Product Name |
2-Benzylmalic acid |
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-benzyl-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C11H12O5/c12-9(13)7-11(16,10(14)15)6-8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H,12,13)(H,14,15) |
InChI Key |
ZNAJIKYTBCGAQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O |
Other CAS RN |
90326-97-9 |
synonyms |
2-benzylmalic acid alpha-benzylmalic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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